1-O-tert-butyl 3-O-propan-2-yl 2-(3-oxo-2-phenylbutyl)propanedioate
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Overview
Description
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate typically involves the following steps:
Formation of the Boc-Protected Amine: The Boc group is introduced to the amine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The esterification of the carboxylic acid with isopropyl alcohol is carried out under acidic conditions, often using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Oxidation: Oxidation of the phenyl ring or other functional groups.
Reduction: Reduction of carbonyl groups to alcohols.
Scientific Research Applications
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate is used in various scientific research applications:
Chemistry: As a protecting group for amines in multi-step organic synthesis.
Biology: In the synthesis of peptides and other biologically active compounds.
Medicine: Potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions and can be removed under acidic conditions. This allows for selective reactions to occur at other functional groups without interference from the amine .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-(tert-butoxycarbonyl)aminoacrylate: Another Boc-protected compound used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate is unique due to its specific structure, which combines the Boc-protected amine with an ester and a phenyl group. This combination allows for versatile applications in organic synthesis and research .
Properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-propan-2-yl 2-(3-oxo-2-phenylbutyl)propanedioate |
InChI |
InChI=1S/C20H28O5/c1-13(2)24-18(22)17(19(23)25-20(4,5)6)12-16(14(3)21)15-10-8-7-9-11-15/h7-11,13,16-17H,12H2,1-6H3 |
InChI Key |
FUOASVXVONQYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CC(C1=CC=CC=C1)C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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